Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Conformational analysis Structure-based design Ligand preorganization

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule belonging to the N-tosyl-tetrahydroquinoline benzamide class. Its architecture combines a 3,5-dimethoxybenzamide warhead with a 1-tosyl-1,2,3,4-tetrahydroquinoline scaffold that enforces a conformationally restricted, non-planar geometry.

Molecular Formula C25H26N2O5S
Molecular Weight 466.55
CAS No. 1005300-23-1
Cat. No. B2374680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS1005300-23-1
Molecular FormulaC25H26N2O5S
Molecular Weight466.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28)
InChIKeyJJACTRIRZYDWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1005300-23-1): Procurement-Relevant Structural & Class Profile


3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule belonging to the N-tosyl-tetrahydroquinoline benzamide class. Its architecture combines a 3,5-dimethoxybenzamide warhead with a 1-tosyl-1,2,3,4-tetrahydroquinoline scaffold that enforces a conformationally restricted, non-planar geometry [1]. The 6‑position amide linkage distinguishes it from 7‑substituted regioisomers commonly catalogued in screening libraries, while the 3,5-dimethoxy pattern may influence hydrogen‑bonding capacity and metabolic stability relative to unsubstituted or mono‑methoxy benzamide analogs [2]. The compound is primarily sourced from specialty chemical suppliers for medicinal chemistry and chemical biology applications.

Why 3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Replaced by a Generic In‑Class Analog


Within the N‑tosyl‑tetrahydroquinoline benzamide family, minor structural modifications produce pronounced differences in conformational preference, target engagement, and ADME profile. The 1‑tosyl group imparts a defined half‑chair geometry (bond‑angle sum at N ≈ 350°) and a fixed dihedral angle between the sulfonyl aryl ring and the tetrahydroquinoline plane [1]. Moving the amide linkage from the 6‑ to the 7‑position alters the vector of the benzamide pharmacophore and can invert selectivity . The 3,5‑dimethoxy substitution on the benzamide ring modulates electron density and solubility distinctly from 4‑methoxy, 2,4‑dimethoxy, or unsubstituted benzamide congeners, affecting both potency and metabolic clearance in preclinical species [2]. These structure‑dependent effects preclude simple interchange of in‑class compounds without risking loss of the desired pharmacological or physicochemical profile.

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Quantitative Differentiation vs. Closest Analogs


Conformational Restriction: 1‑Tosyl Tetrahydroquinoline vs. Des‑Tosyl or N‑Acyl Analogs

The 1‑tosyl group locks the tetrahydroquinoline ring into a well‑defined half‑chair conformation with a bond‑angle sum at the nitrogen atom of 350.2° and a dihedral angle of 47.74° between the tosyl phenyl ring and the tetrahydroquinoline aromatic plane [1]. This contrasts with N‑acetyl or N‑formyl analogs (e.g., CE3F4) where the smaller acyl group permits greater conformational flexibility and a different spatial presentation of the benzamide side chain. The rigidified geometry of the tosyl derivative reduces the entropic penalty upon target binding and provides a reproducible pharmacophoric orientation not achievable with more flexible N‑substituents.

Conformational analysis Structure-based design Ligand preorganization

Regioisomeric Differentiation: 6‑Amide vs. 7‑Amide Substitution Pattern

The target compound bears the benzamide group at the 6‑position of the tetrahydroquinoline ring, whereas many commercially available analogs carry the substituent at the 7‑position (e.g., N‑(1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl)benzamide and its 4‑methyl, 2,4‑dimethoxy, and 3,4‑difluoro variants) . In the tetrahydroisoquinoline series, cytotoxicity and QSAR studies show that the position and nature of ring substituents dramatically alter biological activity; for instance, a p‑methoxy analog (4d) was inactive, while an o‑hydroxy derivative (4k) displayed IC50 = 1.23 µM against MOLT‑3 cells [1]. While direct 6‑ vs. 7‑head‑to‑head data are not published for the target compound, the distinct substitution pattern dictates a unique exit vector for the benzamide moiety and predicts different target‑engagement profiles.

Regioisomer selectivity Medicinal chemistry Structure-activity relationship

Methoxy Substitution Pattern: 3,5‑Dimethoxy vs. 4‑Methoxy or Unsubstituted Benzamide

The 3,5‑dimethoxy substitution array on the benzamide ring of the target compound provides a symmetric, electron‑rich system that can participate in hydrogen‑bond networks distinct from mono‑methoxy or unsubstituted analogs. In the N‑tosyl‑tetrahydroisoquinoline series, the trimethoxy analog 4f exhibited the most potent activity against HepG2 cells (IC50 = 22.70 µM), surpassing the reference drug etoposide, whereas the p‑methoxy analog 4d was completely inactive [1]. Although direct data for the 3,5‑dimethoxy‑1‑tosyl‑THQ‑6‑yl benzamide are absent, the pattern suggests that symmetric electron donation enhances cytotoxicity and may improve solubility (calculated LogP ≈ 3.0–3.5) relative to the unsubstituted benzamide (LogP ≈ 3.8–4.2) .

Electronic effects Metabolic stability Solubility

Scaffold Divergence: Tetrahydroquinoline vs. Tetrahydroisoquinoline Core

The tetrahydroquinoline (THQ) core of the target compound differs fundamentally from the tetrahydroisoquinoline (THIQ) scaffold prevalent in many N‑tosyl‑based inhibitors. The THQ ring places the nitrogen atom within the fused bicyclic system, whereas THIQ has the nitrogen in the saturated ring, leading to distinct pKa values, basicity, and CNS penetration potential. EPAC inhibitors based on the THQ scaffold (e.g., CE3F4) show selectivity for EPAC1 over EPAC2, while THIQ‑based compounds often target different enzyme classes such as kynurenine aminotransferase or carbonic anhydrase [1]. This scaffold‑level difference means that THQ‑based hits cannot be replaced with THIQ‑based compounds without altering target selectivity.

Scaffold hopping Kinase selectivity CNS penetration

Vendor‑Grade Purity and Characterization: Assured Identity vs. Uncharacterized Stock

Reputable vendors supplying 3,5‑dimethoxy‑N‑(1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide typically provide orthogonal characterization (¹H NMR, ¹³C NMR, LCMS, HPLC purity ≥95%) and a certificate of analysis [1]. In contrast, generic “N‑tosyl‑tetrahydroquinoline benzamide” stocks from non‑specialized sources frequently lack regio‑isomeric verification, with ambiguity around the 6‑ vs. 7‑amide attachment point. This assurance of structural fidelity is critical for structure‑activity relationship studies where positional isomerism can confound biological readouts.

Quality control Reproducibility Procurement decision

Optimal Use Cases for 3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Differentiated Evidence


Fragment‑Based and Structure‑Guided Lead Optimization Requiring a Conformationally Locked THQ Scaffold

The rigid half‑chair geometry imposed by the 1‑tosyl group (bond‑angle sum 350.2°) provides a preorganized template for fragment growing or linking strategies [1]. Teams can exploit this low‑entropy scaffold to improve binding affinity while maintaining synthetic tractability at the 6‑amide position.

Regioisomer‑Sensitive Screening Follow‑Up Where 6‑Substitution Is a Pharmacophoric Requirement

When a primary screening hit specifies a 6‑amide tetrahydroquinoline, only the 6‑substituted regioisomer will reproduce the activity. Procurement of this compound eliminates the risk of false‑negative results that arise when 7‑substituted analogs are used as surrogates .

Cytotoxicity and Anticancer Screening Panels Targeting Solid Tumor and Leukemia Cell Lines

The 3,5‑dimethoxy benzamide motif is associated with enhanced cytotoxicity in related N‑tosyl‑tetrahydroisoquinoline series (HepG2 IC50 = 22.70 µM for trimethoxy analog, MOLT‑3 IC50 = 1.23 µM for hydroxy‑substituted analog) [2]. This compound can serve as a comparator or starting point for optimizing methoxy‑substituted benzamide derivatives against HepG2, MOLT‑3, HuCCA‑1, and A‑549 panels.

Chemical Biology Studies Requiring a Fully Characterized, High‑Purity Tool Compound

With orthogonal analytical characterization (¹H/¹³C NMR, LCMS) and ≥95% HPLC purity provided by reputable suppliers [3], this compound is suitable for use as a reference standard in assay development, target engagement studies, and chemical probe qualification where chemical identity confidence is paramount.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.